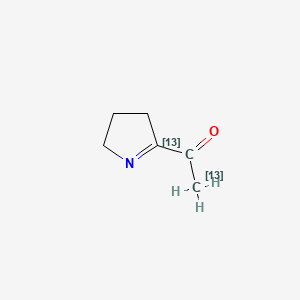![molecular formula C16H28O4 B565807 3,3,12,12-Tétraméthyl-1,5,10,14-tétraoxadispiro[5.2.5.2]hexadécane CAS No. 29280-23-7](/img/structure/B565807.png)
3,3,12,12-Tétraméthyl-1,5,10,14-tétraoxadispiro[5.2.5.2]hexadécane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane is a complex organic compound with the molecular formula C16H28O4 and a molecular weight of 284.39 g/mol . This compound is characterized by its unique spiro structure, which includes two spiro-linked dioxane rings and four methyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Applications De Recherche Scientifique
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a scaffold for drug design.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Mécanisme D'action
The mechanism of action of 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecane, 2,6,11,15-tetramethyl-: This compound has a similar molecular structure but lacks the spiro-linked dioxane rings.
Hexadecane, 2,6,10,14-tetramethyl-: Another similar compound with a different arrangement of methyl groups and no spiro structure
Uniqueness
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane is unique due to its spiro-linked dioxane rings, which impart distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Propriétés
IUPAC Name |
3,3,12,12-tetramethyl-1,5,10,14-tetraoxadispiro[5.2.59.26]hexadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-13(2)9-17-15(18-10-13)5-7-16(8-6-15)19-11-14(3,4)12-20-16/h5-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAKYWCVEBAXIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC3(CC2)OCC(CO3)(C)C)OC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structure of 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane and are there any interesting structural features?
A1: 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane is a centrosymmetric molecule, meaning it possesses a center of inversion that leaves the molecule unchanged upon inversion through that point. [] The molecule contains a central cyclohexane ring and two six-membered dioxane rings. All three of these rings adopt chair conformations, which are generally the most stable conformations for six-membered rings. []
Q2: What is known about the crystal structure of this compound?
A2: In the crystal form, the molecules of 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane arrange themselves in layers within the (100) planes. The shortest intermolecular contacts within the crystal lattice are H⋯H interactions with a distance of 2.30 Å. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
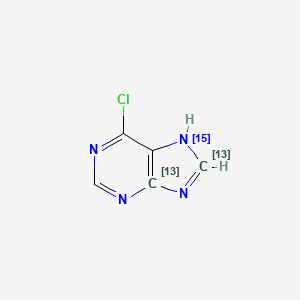
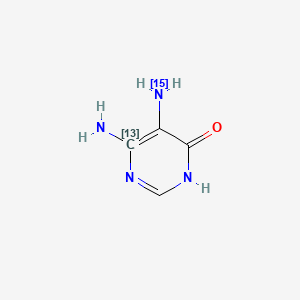


![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)
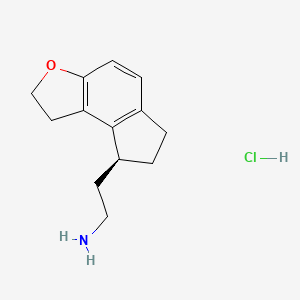
![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)
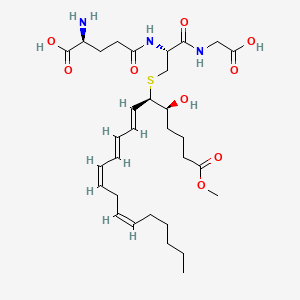
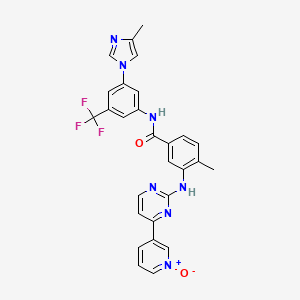


![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)
